molecular formula C17H17ClN6O B2487336 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride CAS No. 2418595-47-6

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride

Cat. No. B2487336
M. Wt: 356.81
InChI Key: YEKVLFOJXNQKSJ-OALZAMAHSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains an indene group, which is a polycyclic hydrocarbon, along with amine, pyrazole, and carboxamide groups. These functional groups suggest that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The compound has multiple chiral centers, which means it can exist in different stereoisomers. These stereoisomers can have significantly different chemical and biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Different stereoisomers of the compound can have different physical properties, such as melting point and density .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of various heterocyclic derivatives. For instance, enaminonitriles, including similar structures, are key intermediates in creating diverse pyrazole, pyridine, and pyrimidine derivatives, as demonstrated by Fadda et al. (2012) in their synthesis of new compounds characterized by spectral data (Fadda, Etman, El-Seidy, & Elattar, 2012).
  • Another study by Mansour et al. (2020) showed the utility of propenone derivatives in synthesizing cytotoxic heterocyclic compounds, including pyrazole and pyridine derivatives (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).

Biological Activities

  • Shah, Patel, and Karia (2018) investigated amino pyrazole derivatives for their medicinal value, finding significant antimicrobial activity in some compounds, highlighting the potential therapeutic applications of structures related to the compound (Shah, Patel, & Karia, 2018).
  • Hassan, Hafez, and Osman (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of pyrazole derivatives in cancer research (Hassan, Hafez, & Osman, 2014).

Chemical Synthesis and Development

  • Boggs et al. (2007) described an efficient asymmetric synthesis of a structurally related N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, highlighting the importance of such compounds in developing treatments for conditions like human papillomavirus infections (Boggs et al., 2007).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some general precautions when handling similar compounds include avoiding inhalation or contact with skin or eyes, and using the compound only in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could focus on improving its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O.ClH/c18-16-12-5-2-1-4-11(12)8-13(16)22-17(24)14-9-19-10-15(21-14)23-7-3-6-20-23;/h1-7,9-10,13,16H,8,18H2,(H,22,24);1H/t13-,16-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKVLFOJXNQKSJ-OALZAMAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)NC(=O)C3=CN=CC(=N3)N4C=CC=N4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=CN=CC(=N3)N4C=CC=N4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride

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